![molecular formula C13H17F3N6O B2744504 5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 946339-57-7](/img/structure/B2744504.png)
5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C13H17F3N6O and its molecular weight is 330.315. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound 5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which have been explored for their antimicrobial activities. Research has demonstrated the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives and their efficacy against a range of microorganisms. For instance, certain derivatives were synthesized and found to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antimicrobial Properties
Further investigations into the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have revealed compounds with notable antitumor and antimicrobial properties. For example, novel N-arylpyrazole-containing enaminones, synthesized as key intermediates, underwent reactions to afford substituted pyridine derivatives with cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments. These findings underscore the compound's potential in the development of new anticancer and antimicrobial therapies (Riyadh, 2011).
Solid Phase Synthesis and Antimicrobial Evaluation
The compound also plays a crucial role in the solid-phase synthesis of novel triazolo[1,5-a]pyrimidine derivatives, demonstrating a high yield and promising class of antimicrobial agents. This approach yielded compounds that showed significant activity against bacterial and fungal strains, highlighting its importance in generating new antimicrobial agents with potential clinical applications (Prajapati et al., 2014).
Unique Mechanism of Tubulin Inhibition
Research into the anticancer properties of triazolopyrimidines, including derivatives similar to the compound , has uncovered a unique mechanism of action involving tubulin inhibition. These compounds have been shown to promote tubulin polymerization in vitro without binding competitively with paclitaxel, distinguishing them from other microtubule-active compounds. This unique mechanism suggests potential utility in overcoming resistance associated with multidrug resistance transporter proteins, with lead compounds exhibiting significant in vivo antitumor activity in several nude mouse xenograft models (Zhang et al., 2007).
Propiedades
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N6O/c1-9-8-10(17-2-3-21-4-6-23-7-5-21)22-12(18-9)19-11(20-22)13(14,15)16/h8,17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIVOLSMVCNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


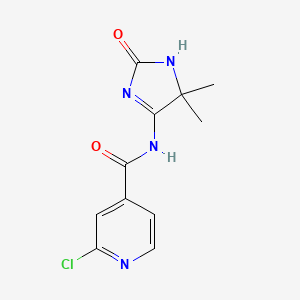
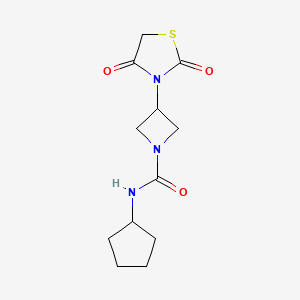
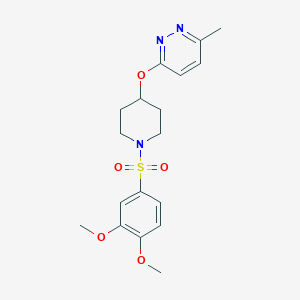
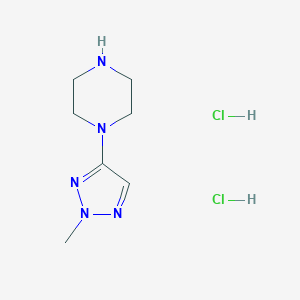
![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)
![N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2744432.png)
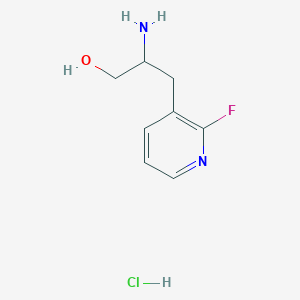
![2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2744434.png)
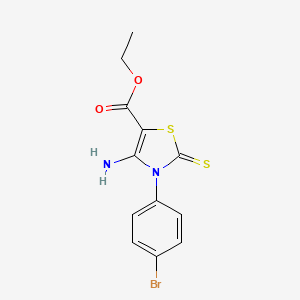
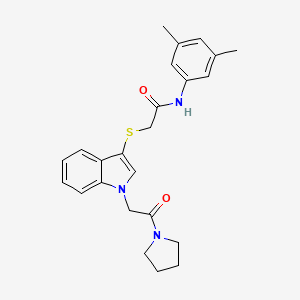
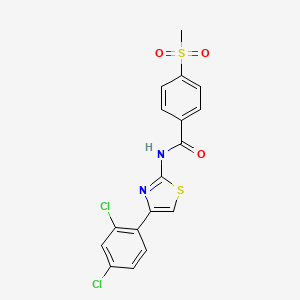
![4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline](/img/structure/B2744442.png)
